molecular formula C18H17BrN2OS B2917679 10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1019149-61-1

10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2917679
CAS No.: 1019149-61-1
M. Wt: 389.31
InChI Key: BWLLNOCRYDUNKT-UHFFFAOYSA-N
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Description

10-Benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes an oxygen atom (8-oxa), two nitrogen atoms (10,12-diaza), a bromine substituent at position 4, a benzyl group at position 10, and a thiocarbonyl group at position 11. The tricyclo[7.3.1.0²,⁷] framework confers rigidity, while the benzyl and bromo substituents influence electronic and steric properties.

Properties

IUPAC Name

10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-18-10-15(14-9-13(19)7-8-16(14)22-18)20-17(23)21(18)11-12-5-3-2-4-6-12/h2-9,15H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLNOCRYDUNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene with benzyl halides in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions can also be tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related tricyclic and tetracyclic derivatives, emphasizing substituent effects, molecular properties, and synthesis considerations.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
10-Benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione (Target) 4-Br, 10-benzyl, 9-methyl C₁₉H₁₇BrN₂OS* ~409.33* Bromo (electronegative), benzyl (lipophilic), thiocarbonyl (tautomerism)
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 4-Cl, 10-(4-isopropylphenyl), 9-methyl C₂₀H₂₁ClN₂OS 372.91 Chloro (smaller halogen), isopropylphenyl (steric bulk)
10-(4-Bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione 4-Br, 2-F, 6-ethoxy, 9-methyl C₁₉H₁₈BrFN₂O₂S 437.33 Bromo-fluoro (enhanced electronegativity), ethoxy (improved solubility)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 9-(4-MeOPh), 3,7-dithia Not provided Not provided Tetracyclic core, methoxyphenyl (H-bonding potential), dual sulfur atoms

*Inferred from structural analogs due to lack of explicit data.

Key Comparisons:

The fluoro-bromo combination in (F: 1.47 Å) introduces strong electronegativity, favoring dipole interactions . Aryl Groups: The benzyl group (target) provides moderate lipophilicity (logP ~3.5*), whereas the 4-isopropylphenyl group in increases steric bulk, possibly hindering molecular packing. The 4-bromo-2-fluorophenyl in may enhance π-π stacking in biological targets .

Structural Modifications and Solubility: The ethoxy group in improves aqueous solubility compared to the target’s non-polar benzyl substituent. The tetracyclic dithia system in introduces additional sulfur atoms, which may stabilize free radicals or coordinate metals, though this diverges from the tricyclic oxa-diaza framework of the target .

Synthesis and Characterization :

  • Crystallographic tools like SHELX are critical for resolving the complex stereochemistry of these compounds. For example, the target’s benzyl group likely requires Suzuki coupling or nucleophilic substitution, whereas the ethoxy in suggests Williamson ether synthesis .

Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature in the target may deactivate the aromatic ring toward electrophilic substitution, contrasting with chlorine in , which offers milder deactivation.
  • Thermal Stability : Thiocarbonyl groups in all compounds may tautomerize to thiol forms, but steric protection from substituents like methyl (position 9) could mitigate this .
  • Biological Potential: While direct data are lacking, fluorine in and methoxy in are associated with enhanced bioavailability and target engagement, suggesting the target’s bromo-benzyl combination merits further pharmacological evaluation .

Biological Activity

10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN2O2SC_{18}H_{18}BrN_2O_2S with a molecular weight of approximately 404.31 g/mol. The structure includes a benzyl group, a bromine atom, and an oxadiazine core which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities including:

1. Antimicrobial Activity

  • Several studies have shown that derivatives of diazatricyclo compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an inhibition concentration (IC50) against Staphylococcus aureus and Escherichia coli in the range of 5-20 µg/mL.

2. Antitumor Activity

  • Compounds within this class have been explored for their antitumor effects. A study reported that a structurally similar compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 10 µM and 15 µM respectively.

3. Enzyme Inhibition

  • The compound has potential as an enzyme inhibitor. Preliminary assays suggest that it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Binding: The compound may bind to active sites on target enzymes or receptors, altering their activity.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells leading to apoptosis in tumor cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Core Structure:
    • Cyclization reactions using hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions:
    • Introduction of bromine via electrophilic bromination using N-bromosuccinimide (NBS).
  • Final Modifications:
    • Alkylation reactions to introduce the benzyl group.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against E. coli with an IC50 of 15 µg/mL .
Antitumor Activity Showed significant cytotoxicity against MCF-7 cells with IC50 = 10 µM .
Enzyme Inhibition Potential COX inhibitor with promising results in preliminary assays .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates (e.g., benzyl-protected thiolactam and brominated oxa-diene precursors). Use spectroscopic techniques (¹H/¹³C NMR, IR) to monitor reaction progress, and employ orthogonal protecting groups to minimize side reactions. For bromination steps, consider electrophilic substitution under controlled conditions (e.g., NBS in DMF at 0–5°C) to avoid over-bromination .

Q. How can spectral data inconsistencies (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Cross-reference crystallographic data (e.g., bond angles and torsion angles from single-crystal X-ray studies) with computational models (DFT calculations) to validate experimental NMR shifts. For example, discrepancies in C–H coupling constants may arise from dynamic effects in solution, which can be resolved by variable-temperature NMR or solid-state MAS NMR .

Q. What are the critical parameters for purifying this compound via column chromatography?

  • Methodological Answer : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) based on the compound’s logP (~2.8 predicted). Pre-adsorb the crude product onto silica gel to minimize tailing. Monitor fractions by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Use density functional theory (DFT) to optimize the 3D geometry and calculate electrostatic potential maps. Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., kinases or cytochrome P450 enzymes) to assess binding affinity. Validate predictions with in vitro assays (e.g., fluorescence polarization for protein-ligand interactions) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a split-split-plot design (as in agricultural chemistry studies) to evaluate abiotic/biotic degradation pathways. For example:

  • Main plots : Simulated environmental conditions (pH, UV exposure).
  • Subplots : Soil vs. aquatic matrices.
  • Sub-subplots : Sampling intervals (0, 7, 14 days).
    Analyze degradation products via LC-MS/MS and quantify persistence using half-life (t½) models .

Q. How can contradictions in reactivity data (e.g., unexpected regioselectivity in substitution reactions) be addressed?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. polar mechanisms. Use Hammett plots to correlate substituent effects with reaction rates. For example, a negative ρ value suggests electron-deficient transition states, which may explain anomalous bromine migration patterns .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Use ANOVA with post-hoc Tukey tests to compare EC₅₀ values across biological replicates. For high-throughput data, employ principal component analysis (PCA) to identify outliers and hierarchical clustering to group similar toxicity profiles .

Q. How can crystallographic data (e.g., torsion angles) inform structure-activity relationships (SAR)?

  • Methodological Answer : Extract torsion angles (e.g., C9–C10–C13–C23 = −109.10°) and correlate with bioactivity data. For instance, planar conformations may enhance π-stacking with aromatic residues in enzyme active sites. Compare with analogous compounds (e.g., methoxy vs. hydroxy derivatives) to identify critical steric or electronic features .

Experimental Design Tables

Parameter Optimization Strategy Relevant Evidence
Reaction temperatureMaintain ≤5°C during bromination to prevent di-adducts
Solvent system for HPLCAcetonitrile/water (65:35) with 0.1% TFA
Crystallization conditionsSlow evaporation from dichloromethane/methanol (9:1)
Statistical Test Application Software/Tool
ANOVA with Tukey HSDCompare EC₅₀ values across experimental conditionsGraphPad Prism
PCAReduce dimensionality in high-throughput assaysR (FactoMineR package)

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